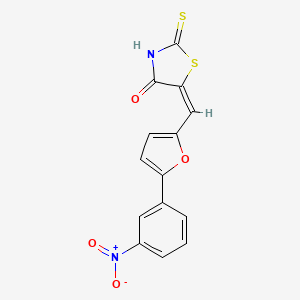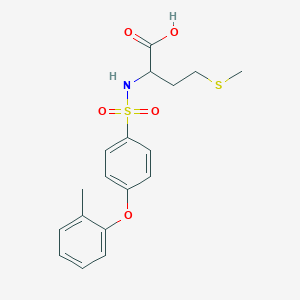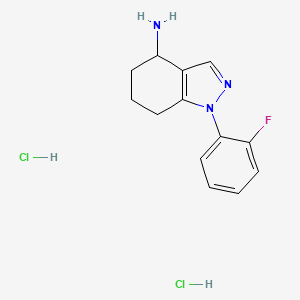
(E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one, also known as NF-κB inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiazolidinone derivative that has been shown to inhibit the activity of the transcription factor nuclear factor kappa B (NF-κB), which is involved in various cellular processes, including inflammation, immune response, and apoptosis.
Applications De Recherche Scientifique
Anticancer and Antiangiogenic Effects
- A study by Chandrappa et al. (2010) explored the synthesis of novel thioxothiazolidin-4-one derivatives and their in vivo anticancer and antiangiogenic effects on a mouse Ehrlich Ascites Tumor model. The derivatives demonstrated significant reduction in tumor volume and cell number, increased lifespan in mice, and exhibited strong antiangiogenic effects, suggesting potential for anticancer therapy (Chandrappa et al., 2010).
Cytotoxicity and Apoptosis Induction in Human Leukemia Cells
- Another study by Chandrappa et al. (2009) synthesized thioxothiazolidin-4-one derivatives with variations in their functional groups. These compounds displayed moderate to strong antiproliferative activity in human leukemia cell lines, with the substituted aryl ring playing a critical role in their anticancer properties. The study concluded that certain derivatives, particularly 5e and 5f, showed potent anticancer activity (Chandrappa et al., 2009).
Anticancer Activity of Novel Thioxothiazolidin-4-one Analogues
- Madhusudhanrao and Manikala (2020) synthesized a series of (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues, tested for in vitro anticancer activity. The compounds 6g and 6j were identified as most potent against several cancer cell lines, and molecular docking studies suggested significant potential for anticancer applications (Madhusudhanrao & Manikala, 2020).
Solid State Molecular Structure Analysis
- Rahmani et al. (2017) conducted a study on the solid state molecular structure of 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one. They employed X-ray powder diffraction and density functional theory for a thorough structural analysis, which is crucial for understanding the compound's physical and chemical properties (Rahmani et al., 2017).
GSK-3 Inhibition Potential
- Kamila and Biehl (2012) focused on the synthesis of bis(2-thioxothiazolidin-4-one) derivatives under microwave conditions, evaluating them as potential GSK-3 inhibitors. GSK-3 is a significant target in various biological pathways, indicating these compounds' potential in therapeutic applications (Kamila & Biehl, 2012).
Antitumor Agents Design
- Matiichuk et al. (2020) synthesized derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde for antitumor applications. They identified a lead compound with superior efficacy compared to standard drugs like 5-fluorouracil, suggesting its potential in cancer treatment (Matiichuk et al., 2020).
Anti-leishmanial Activity
- Dias et al. (2015) investigated new nitroaromatic compounds, including derivatives of (E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one, for their anti-leishmanial activity. They found that these compounds inhibited the growth of Leishmania infantum, indicating their potential as anti-leishmanial drugs (Dias et al., 2015).
Antiinflammatory and Antibacterial Agents
- Ravula et al. (2016) synthesized a series of novel pyrazoline derivatives, including those with the this compound moiety, and evaluated them for antiinflammatory and antibacterial activity. Some compounds displayed significant effectiveness in these areas (Ravula et al., 2016).
Propriétés
IUPAC Name |
(5E)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4S2/c17-13-12(22-14(21)15-13)7-10-4-5-11(20-10)8-2-1-3-9(6-8)16(18)19/h1-7H,(H,15,17,21)/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEZUPQHAAIZRW-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2407258.png)
![N-[(4-chlorophenyl)(cyano)methyl]-6-acetamidohexanamide](/img/structure/B2407259.png)
![2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2407261.png)


![Ethyl 2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2407265.png)

![1-[3-(4-Fluorophenoxy)propanoylamino]-4-fluorosulfonyloxybenzene](/img/structure/B2407267.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2407270.png)
![3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B2407274.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(isoxazol-5-yl)methanone](/img/structure/B2407276.png)
![8-bromo-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2407278.png)